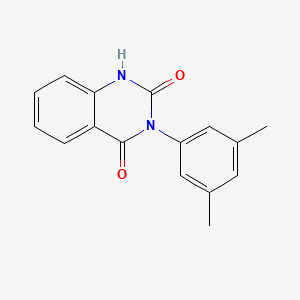
N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is a synthetic organic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide typically involves the following steps:
Formation of the Quinoxaline Core: This can be achieved by the condensation of an o-phenylenediamine derivative with a diketone.
Introduction of the Morpholine Group: The morpholine group can be introduced via nucleophilic substitution reactions.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinoxaline N-oxides.
Reduction: Reduction reactions may lead to the formation of dihydroquinoxalines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.
Biology
Biologically, quinoxaline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may exhibit similar activities.
Medicine
In medicine, such compounds are investigated for their potential therapeutic effects, including as enzyme inhibitors or receptor antagonists.
Industry
Industrially, quinoxaline derivatives are used in the development of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide would depend on its specific biological target. Generally, quinoxaline derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
1,4-Dimethylquinoxaline: A derivative with methyl groups at positions 1 and 4.
2-Morpholinoquinoxaline: A derivative with a morpholine group at position 2.
Uniqueness
N-(1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)-2-(morpholin-4-yl)acetamide is unique due to the presence of both the morpholine and acetamide groups, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C16H20N4O4 |
|---|---|
Molecular Weight |
332.35 g/mol |
IUPAC Name |
N-(1,4-dimethyl-2,3-dioxoquinoxalin-6-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C16H20N4O4/c1-18-12-4-3-11(9-13(12)19(2)16(23)15(18)22)17-14(21)10-20-5-7-24-8-6-20/h3-4,9H,5-8,10H2,1-2H3,(H,17,21) |
InChI Key |
OBKXGPGVJMVMRG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CN3CCOCC3)N(C(=O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-7-(2-fluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14997295.png)
![N-(2,4-dimethylphenyl)-5-methyl-7-(2,4,5-trimethoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14997311.png)
![(4-{[(2,5-Dioxo-7-phenyl-1,2,5,6,7,8-hexahydroquinolin-3-yl)carbonyl]amino}phenyl)acetic acid](/img/structure/B14997312.png)
![2-(3-chlorophenyl)-5-methyl-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B14997316.png)
![N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B14997318.png)
![N-(2-ethyl-6-methylphenyl)-5,7-dimethyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14997321.png)
![N-[2-(1-butyl-1H-benzimidazol-2-yl)ethyl]propanamide](/img/structure/B14997325.png)
![2-({2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B14997331.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-bromoanilino)-2-oxoethyl]-2,4-dioxo-3-prop-2-enylquinazoline-7-carboxamide](/img/structure/B14997338.png)
![Ethyl 6-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-chlorophenyl)-5-cyano-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14997348.png)

![N-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-3,5-dimethoxybenzamide](/img/structure/B14997377.png)
![N-(2,4-dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B14997379.png)
![2-[4-(Diphenylmethyl)piperazin-1-yl]-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B14997386.png)
